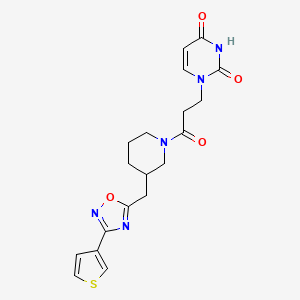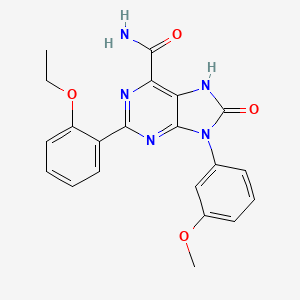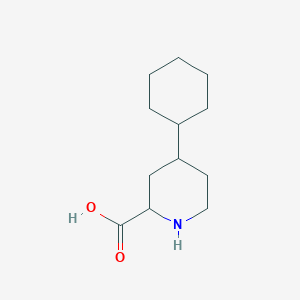
1-Alil-3-((4-(piperidin-1-il)fenil)amino)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like “1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The molecule has a molecular formula of C18H23N3O2 and a molecular weight of 313.401. More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
- El anillo de pirrolidina y sus derivados se han explorado como inhibidores de quinasas. Algunos compuestos que contienen este andamiaje exhiben actividad nanomolar contra quinasas como CK1γ y CK1ε . Las modificaciones adicionales pueden ayudar a investigar la influencia de las unidades quirales en la inhibición de quinasas.
- Los investigadores han preparado una serie de amidas de (4-piperidin-1-il)fenil y han evaluado su actividad biológica en el receptor beta (3)-adrenérgico humano. Estos compuestos son prometedores para posibles tratamientos relacionados con la obesidad y la diabetes tipo II .
- Se diseñó un conjunto de derivados de 2-amino-4-(1-piperidina) piridina como inhibidores duales para la quinasa del linfoma anaplásico (ALK) resistente al Crizotinib y la quinasa del oncogén 1 de c-ros (ROS1) .
- La estereogenicidad de los carbonos en el anillo de pirrolidina influye en el perfil biológico de los candidatos a fármacos. Los diferentes estereoisómeros y orientaciones espaciales de los sustituyentes pueden conducir a modos de unión variables con proteínas enantioselectivas .
- Los investigadores construyen anillos de pirrolidina a partir de varios precursores cíclicos o acíclicos. Además, se explora la funcionalización de anillos de pirrolidina preformados (por ejemplo, derivados de prolina) .
Inhibición de quinasas
Agonistas del receptor beta-adrenérgico
Inhibidores duales para las quinasas ALK y ROS1
Diseño de fármacos estereoselectivo
Estrategias sintéticas
Reacciones de protodesboronación
Mecanismo De Acción
Mode of Action
It’s known that the compound is a functionalized cereblon ligand for the development of thalidomide-based protacs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
It’s known that pyrrolidine-2,5-dione is a versatile scaffold used in drug discovery .
Result of Action
It’s known that the compound is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
The pyrrolidine ring, a key component of this molecule, is a significant area of interest in drug discovery . Future research may focus on exploring the pharmacophore space of the pyrrolidine ring, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function.
Cellular Effects
Compounds with a piperidine moiety have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . Therefore, it is plausible that 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is not well-defined. Given its structure, it is likely to interact with biomolecules through binding interactions. For instance, it could potentially inhibit or activate enzymes, or cause changes in gene expression .
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-10-21-17(22)13-16(18(21)23)19-14-6-8-15(9-7-14)20-11-4-3-5-12-20/h2,6-9,16,19H,1,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDDCGGMQZHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)




![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

